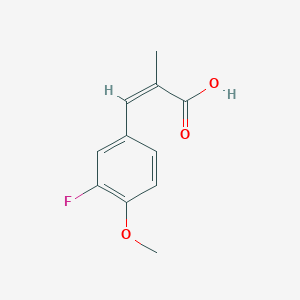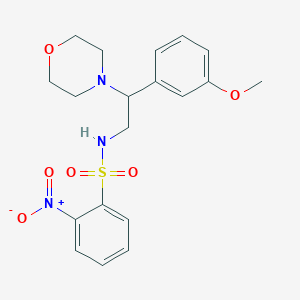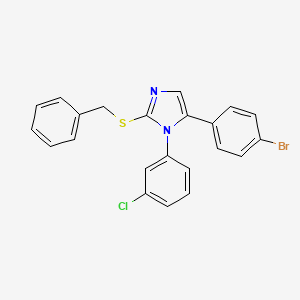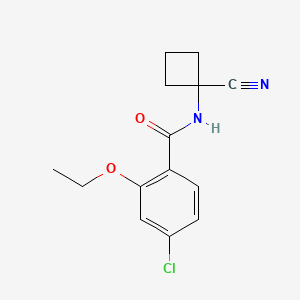
3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Synthesis and Chemical Transformation
- The base-catalyzed ring transformation of related β-lactams and their stability under certain conditions highlights the structural prerequisites for specific ring transformations, offering insights into the synthesis of complex molecules (Sápi et al., 1997).
Potential Antimicrobial Agents
- Oxazolidinone derivatives, including those structurally similar to the compound , have established importance in medicinal chemistry due to their wide range of biological activities. Some derivatives have been synthesized and screened against various bacterial and fungal strains, indicating potential antimicrobial applications (Devi et al., 2013).
Agricultural Applications
- Research on the morbidity of personnel potentially exposed to vinclozolin, a fungicide structurally related to oxazolidine-2,4-diones, provides insights into the safety and health implications of handling such compounds (Zober et al., 1995).
- Famoxadone, another fungicide, showcases the utility of oxazolidinone derivatives in providing excellent control of various plant pathogens, marking significant contributions to agricultural fungicide development (Sternberg et al., 2001).
Mechanistic Insights into Biological Activity
- The antiandrogenic activity of certain fungicides related to oxazolidine-2,4-diones has been explored, offering a deep dive into their mechanism of action and potential implications for human male reproduction (Wong et al., 1995).
Potential Hypoglycemic Agents
- Some benzyloxazolidine-2,4-diones have been identified as potent hypoglycemic agents, indicating their potential in managing blood glucose levels (Dow et al., 1991).
properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-16(2,24-12-5-3-10(17)4-6-12)14(21)18-7-11(8-18)19-13(20)9-23-15(19)22/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURBOZLQQUNBGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)N2C(=O)COC2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)


![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)
![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)
![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)
![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)